N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine
Description
Chemical Structure: This compound is a leucine derivative featuring a 3-amino-2-hydroxy-1-oxobutyl backbone substituted with a 4-methylsulfonylphenyl group. Its IUPAC name reflects the stereochemical configuration (2S,3S) at the amino and hydroxyl positions .
Properties
CAS No. |
125483-62-7 |
|---|---|
Molecular Formula |
C17H26N2O6S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[[3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H26N2O6S/c1-10(2)8-14(17(22)23)19-16(21)15(20)13(18)9-11-4-6-12(7-5-11)26(3,24)25/h4-7,10,13-15,20H,8-9,18H2,1-3H3,(H,19,21)(H,22,23) |
InChI Key |
FUAANNLYEGVRHF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine Z 1796 Z-1796 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylsulfonylphenylacetic acid with a suitable amine to form an amide intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid.
Amination: The hydroxylated intermediate undergoes amination to introduce the amino group.
Coupling with Leucine: Finally, the modified intermediate is coupled with leucine under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 61046-21-7
- Molecular Formula : C₁₆H₂₄N₂O₄
- Molecular Weight : 308.37 g/mol
Comparison with Structural Analogs
The compound belongs to a class of amino acid derivatives with modifications at the phenyl and acyl groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Influence :
- The (2S,3S) configuration in the main compound contrasts with the (S-(R,S)) configuration in p-Hydroxybestatin. Stereochemistry critically impacts enzyme binding affinity, as seen in bestatin analogs .
Biological Activity: Toxicity: p-Hydroxybestatin exhibits low acute toxicity (LD₅₀ >2 g/kg), suggesting that analogs with similar backbones may share this profile . Enzyme Inhibition: Bestatin analogs (e.g., ubenimex) are known aminopeptidase inhibitors. The methylsulfonyl group in the main compound may enhance selectivity for specific peptidases .
Lipophilicity and Pharmacokinetics: The octanoic acid derivative (CAS 62023-14-7) demonstrates how elongating the acyl chain increases lipophilicity, which may improve tissue penetration but reduce solubility .
Biological Activity
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine is a compound that has garnered attention due to its potential biological activities, particularly in the context of amino acid metabolism and protein synthesis. This article explores its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a leucine backbone modified with a specific side chain. Its molecular formula is , indicating the presence of sulfur due to the methylsulfonyl group, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its role as an amino acid derivative that can modulate protein synthesis pathways. Research has shown that leucine and its derivatives activate the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for muscle protein synthesis and cellular growth.
- mTOR Pathway Activation : Leucine acts as a key regulator in the mTORC1 pathway, stimulating protein synthesis through phosphorylation of downstream targets such as p70 S6 kinase 1 (S6K1) and 4E binding protein 1 (4E-BP1) .
- Amino Acid Transport : The transport of leucine into cells is facilitated by specific amino acid transporters, including LAT1 and SNAT2, which are essential for the activation of mTORC1 .
Muscle Protein Synthesis
A study investigating the effects of leucine ingestion post-exercise demonstrated significant increases in myofibrillar protein synthesis. The ingestion of leucine-enriched amino acids resulted in approximately 90% increase in protein synthesis at 5 hours post-exercise, remaining elevated at 24 hours . This suggests that this compound could similarly enhance muscle recovery and growth.
Case Studies
Several case studies have explored the effects of branched-chain amino acids (BCAAs), including leucine derivatives, on various health outcomes:
- Lung Cancer Risk : A genetic study indicated a correlation between elevated levels of BCAAs and increased lung cancer risk, suggesting that while BCAAs are beneficial for muscle health, their metabolic pathways may also influence cancer development .
- Exercise Recovery : In athletes, supplementation with leucine has been associated with improved recovery times and enhanced muscle repair following strenuous exercise .
Table 1: Summary of Biological Effects
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acylation of leucine derivatives using sulfonyl chloride intermediates under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). The methylsulfonylphenyl group is introduced via nucleophilic substitution or coupling reactions. Reaction optimization should focus on controlling pH and temperature to minimize side reactions (e.g., over-acylation or hydrolysis). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry at the 2-hydroxy and 3-amino positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves chiral centers. Differential Scanning Calorimetry (DSC) assesses thermal stability, particularly for polymorph identification .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Acute toxicity studies in rats indicate low oral toxicity (LD₅₀ > 2 g/kg), but PPE (gloves, lab coats, goggles) is mandatory due to potential irritancy. Work under fume hoods to avoid inhalation of fine powders. Store at –20°C in amber vials to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How does the methylsulfonylphenyl moiety influence the compound’s bioactivity and pharmacokinetics?
- Methodological Answer : The sulfonyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Computational modeling (e.g., molecular docking) reveals hydrogen bonding with target proteins (e.g., proteases or kinases). Comparative studies with analogs lacking the sulfonyl group show reduced half-life in vivo, suggesting its role in prolonging activity .
Q. What strategies resolve contradictions in reported IC₅₀ values across enzymatic assays?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., buffer pH, ionic strength). Standardize assays using recombinant enzymes (e.g., expressed in E. coli) and include positive controls (e.g., bestatin for aminopeptidase inhibition). Validate results via orthogonal methods like Surface Plasmon Resonance (SPR) to confirm binding kinetics .
Q. How can researchers optimize this compound’s solubility for in vivo studies?
- Methodological Answer : Salt formation (e.g., hydrochloride or trifluoroacetate) improves aqueous solubility. Co-solvents like PEG-400 or cyclodextrin inclusion complexes enhance bioavailability. Phase-solubility diagrams guide excipient selection, while dynamic light scattering (DLS) monitors particle size in formulations .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions over time. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites. QSAR models trained on leucine derivatives predict ADMET properties, prioritizing analogs for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
